Cas no 1049393-49-8 (3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide)

3-Chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a chloro-substituted benzene ring linked to a piperazine-ethylamine moiety with a 2-methoxyphenyl substituent. This compound is of interest in medicinal chemistry due to its potential as a selective receptor modulator, particularly in neurological and cardiovascular research. The presence of the sulfonamide group enhances its binding affinity, while the methoxyphenyl and chloro functionalities contribute to its specificity and metabolic stability. Its well-defined synthetic pathway allows for high purity and reproducibility, making it a valuable intermediate for pharmacological studies and targeted drug development.
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide structure
1049393-49-8 structure
商品名:3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
CAS番号:1049393-49-8
MF:C19H24ClN3O3S
メガワット:409.93016242981
CID:5889642
PubChem ID:42267818

3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
    • 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
    • 1049393-49-8
    • 3-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
    • AKOS024504322
    • F5265-0255
    • VU0640005-1
    • インチ: 1S/C19H24ClN3O3S/c1-26-19-8-3-2-7-18(19)23-13-11-22(12-14-23)10-9-21-27(24,25)17-6-4-5-16(20)15-17/h2-8,15,21H,9-14H2,1H3
    • InChIKey: FTOGDXVVSMHSKQ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NCCN2CCN(C3=CC=CC=C3OC)CC2)(=O)=O)=CC=CC(Cl)=C1

計算された属性

  • せいみつぶんしりょう: 409.1226905g/mol
  • どういたいしつりょう: 409.1226905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 549
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5265-0255-30mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
30mg
$119.0 2023-09-10
Life Chemicals
F5265-0255-10mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
10mg
$79.0 2023-09-10
Life Chemicals
F5265-0255-25mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
25mg
$109.0 2023-09-10
Life Chemicals
F5265-0255-5mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
5mg
$69.0 2023-09-10
Life Chemicals
F5265-0255-2μmol
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
2μmol
$57.0 2023-09-10
Life Chemicals
F5265-0255-10μmol
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5265-0255-15mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
15mg
$89.0 2023-09-10
Life Chemicals
F5265-0255-40mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
40mg
$140.0 2023-09-10
Life Chemicals
F5265-0255-3mg
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
3mg
$63.0 2023-09-10
Life Chemicals
F5265-0255-20μmol
3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide
1049393-49-8
20μmol
$79.0 2023-09-10

3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide 関連文献

3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamideに関する追加情報

Comprehensive Overview of 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 1049393-49-8)

3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 1049393-49-8) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely studied for their diverse biological activities. The presence of a piperazine ring and a methoxyphenyl group in its structure makes it a promising candidate for further exploration in drug discovery and development.

The compound's molecular formula and intricate structure have made it a subject of interest in medicinal chemistry. Researchers are particularly intrigued by its potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and enzyme inhibitors. Given the growing demand for novel therapeutic agents, 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is often discussed in the context of central nervous system (CNS) disorders and neuropharmacology, areas where sulfonamide derivatives have shown considerable promise.

One of the key reasons for the compound's popularity in research is its structural similarity to other piperazine-based drugs, which are known for their efficacy in treating conditions like anxiety, depression, and schizophrenia. The methoxy group attached to the phenyl ring further enhances its potential for blood-brain barrier (BBB) penetration, a critical factor in CNS-targeted therapies. This has led to increased searches for "piperazine sulfonamide derivatives" and "GPCR modulators" in scientific databases and search engines.

In addition to its pharmacological potential, 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is also studied for its structure-activity relationship (SAR). Understanding how modifications to its chemical structure affect its biological activity is a hot topic in drug design. Researchers are keen to explore whether variations in the chloro or methoxy substituents could lead to improved efficacy or reduced side effects. This aligns with the broader trend in precision medicine, where tailored compounds are designed to meet specific therapeutic needs.

The compound's synthetic pathway and scalability are also areas of active investigation. With the rise of green chemistry and sustainable practices, scientists are exploring eco-friendly methods to synthesize 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide. Questions like "how to synthesize piperazine sulfonamides" and "optimizing sulfonamide yields" are frequently searched, reflecting the community's interest in efficient and sustainable production techniques.

Another trending topic related to this compound is its potential role in neurodegenerative diseases. Given the increasing prevalence of conditions like Alzheimer's and Parkinson's, there is a surge in searches for "new CNS drug candidates" and "sulfonamide neuroprotectants." While 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide is still in the early stages of research, its structural attributes make it a compelling subject for further studies in this domain.

From a computational chemistry perspective, this compound is often analyzed using molecular docking and QSAR modeling to predict its interactions with biological targets. The integration of artificial intelligence (AI) in drug discovery has further amplified interest in such compounds, with queries like "AI in sulfonamide drug design" becoming increasingly common. These computational approaches not only accelerate research but also reduce the need for extensive laboratory testing.

In summary, 3-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzene-1-sulfonamide (CAS No. 1049393-49-8) represents a fascinating intersection of medicinal chemistry, neuropharmacology, and drug design. Its unique structure and potential applications align well with current research trends, making it a compound worth watching in the coming years. As the scientific community continues to explore its possibilities, this sulfonamide derivative may well emerge as a key player in the development of next-generation therapeutics.

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